2-Methylnitrosopiperidine is a member of the nitrosamine class of compounds, specifically a methylated derivative of nitrosopiperidine. [] Nitrosamines, known for their carcinogenic properties, are frequently employed in scientific research to study cancer development and progression. [] 2-Methylnitrosopiperidine, in particular, serves as a valuable tool for investigating the relationship between the molecular structure of nitrosamines and their carcinogenic potential. []
2-Methylnitrosopiperidine is a chemical compound classified as a nitrosamine, which is a group of compounds known for their potential carcinogenic properties. Nitrosamines are typically formed from the reaction of nitrites with secondary or tertiary amines, and they have garnered significant attention due to their presence in various products, including pharmaceuticals and food items. The compound has been studied for its implications in toxicology and pharmacology, particularly in relation to its formation as an impurity in active pharmaceutical ingredients.
2-Methylnitrosopiperidine is derived from piperidine, a six-membered saturated nitrogen-containing ring. The nitrosation process involves treating piperidine with nitrous acid, leading to the formation of the nitrosamine. This compound falls under the broader classification of N-nitroso compounds, which are recognized for their potential health risks, particularly in long-term exposure scenarios.
Methods of Synthesis
The synthesis of 2-methylnitrosopiperidine can be achieved through various methods, primarily involving the nitrosation of piperidine derivatives. A common approach includes:
Technical Details
Structure
2-Methylnitrosopiperidine has a molecular formula of . The structure consists of a piperidine ring substituted with a methyl group and a nitroso group (-NO) at one of the nitrogen atoms.
Data
Reactions
The primary chemical reaction involving 2-methylnitrosopiperidine is its potential to undergo further nitrosation or decompose under certain conditions.
Technical Details
The mechanism by which 2-methylnitrosopiperidine exerts its biological effects involves metabolic activation within biological systems. Upon ingestion or exposure:
Physical Properties
Chemical Properties
The carcinogenicity of N-nitrosopiperidine derivatives is critically dependent on structural modifications, particularly methylation at the α-carbon positions. 2-Methylnitrosopiperidine (MNP) exemplifies how substituents alter metabolic activation and carcinogenic output. Unlike unsubstituted N-nitrosopiperidine—a potent carcinogen inducing tumors in the upper gastrointestinal tract—α-methylation introduces steric hindrance that impedes enzymatic oxidation. This methylation reduces the molecule’s susceptibility to cytochrome P450 (CYP)-mediated α-hydroxylation, the essential activation step generating DNA-alkylating species [4] [6].
The position of methylation is a key determinant. Comparative carcinogenicity studies in rats reveal:
Table 1: Carcinogenicity of Methylated Nitrosopiperidines in Rats
Compound | Tumor Incidence (%) | Primary Target Sites | Metabolic Activation Potential |
---|---|---|---|
N-Nitrosopiperidine | 100 | Nasal turbinates, esophagus | High (unhindered α-carbons) |
2-Methylnitrosopiperidine | 100 | Nasal turbinates, liver | Moderate (one α-carbon accessible) |
2,6-Dimethylnitrosopiperidine | <10 | None significant | Low (both α-carbons blocked) |
Metabolically, MNP undergoes stereoselective α-hydroxylation. The R(-) enantiomer shows higher carcinogenic potency (TD₅₀ = 20.4 mg/kg/day) than its S(+) counterpart, indicating enzyme-binding specificity influences activation efficiency [5] [8]. The α-hydroxylation yields unstable intermediates that decompose to alkyl diazonium ions (e.g., methanediazonium from 2-methylnitrosopiperidine), which form methyl-DNA adducts like O⁶-methylguanine—a highly mutagenic lesion [4] [7].
Table 2: Influence of Methyl Substituents on Reactivity Parameters
Structural Feature | Electronic Effect | Steric Effect | Biological Consequence |
---|---|---|---|
Unsubstituted α-carbon | High electron density at Cα | Minimal hindrance | Rapid α-hydroxylation |
Mono-methylated α-carbon | Inductive electron donation | Moderate hindrance | Slower activation; chiral specificity |
Di-methylated α-carbon | Enhanced electron donation | Severe hindrance | Negligible activation |
The formation and persistence of DNA adducts by MNP are governed by steric accessibility and electronic polarization of its reactive intermediates. Methylation at the 2-position introduces:
MNP predominantly forms small alkyl adducts due to methyl transfer:
The adduct distribution contrasts with non-methylated nitrosopiperidine, which forms larger hydroxybutyl adducts. Methylation thus shifts adduct profiles toward smaller, more persistent lesions with higher miscoding potential [4] [6].
Table 3: Dominant DNA Adducts Formed by 2-Methylnitrosopiperidine
Adduct Type | Formation Mechanism | Mutation Profile | Repair Efficiency |
---|---|---|---|
O⁶-Methylguanine | Methylation of guanine O⁶ position | G→A transitions | Slow (MGMT-dependent) |
N⁷-Methylguanine | Methylation of guanine N⁷ position | Abasic site generation | Rapid spontaneous depurination |
O⁴-Methylthymine | Methylation of thymine O⁴ position | T→C transitions | Very slow |
Adduct stability is influenced by electronic factors. O⁶-MeG’s stability in DNA (half-life >72 hours) allows it to evade repair, while N⁷-MeG’s positive charge accelerates depurination (half-life <24 hours). This dynamic explains O⁶-MeG’s dominance in driving mutagenesis [2] [10].
The spatial orientation of adducts within the DNA helix also affects repair efficiency. O⁶-MeG resides in the major groove, impeding recognition by mismatch repair (MMR) proteins. Conversely, bulky adducts from non-methylated nitrosamines cause greater helical distortion, triggering nucleotide excision repair (NER) [2] [4].
Compound Names Mentioned:
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